molecular formula C27H23N3O4 B15003083 methyl 6-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate

methyl 6-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B15003083
M. Wt: 453.5 g/mol
InChI Key: SGPBGOCZIXHYOX-UHFFFAOYSA-N
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Description

Methyl 6-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound that features an indole and quinoline moiety. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can then undergo further transformations to incorporate the quinoline moiety.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the indole or quinoline rings .

Scientific Research Applications

Methyl 6-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological pathways. This compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors .

Properties

Molecular Formula

C27H23N3O4

Molecular Weight

453.5 g/mol

IUPAC Name

methyl 6-[[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]amino]-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C27H23N3O4/c1-34-27(33)30-15-7-10-18-16-19(13-14-22(18)30)28-26(32)25(31)23-20-11-5-6-12-21(20)29-24(23)17-8-3-2-4-9-17/h2-6,8-9,11-14,16,29H,7,10,15H2,1H3,(H,28,32)

InChI Key

SGPBGOCZIXHYOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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